molecular formula C14H10ClNO B8564031 2-Chloro-2-(3-phenoxyphenyl)acetonitrile

2-Chloro-2-(3-phenoxyphenyl)acetonitrile

Katalognummer: B8564031
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: JPOICIXTSXEWGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Cyano-3-phenoxybenzyl chloride is an organic compound that belongs to the class of pyrethroids, which are synthetic analogs of natural pyrethrins. These compounds are widely used as insecticides due to their high efficacy and low toxicity to mammals. Alpha-Cyano-3-phenoxybenzyl chloride is a key intermediate in the synthesis of various pyrethroid insecticides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile typically involves the reaction of 3-phenoxybenzyl alcohol with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Advanced techniques such as distillation and crystallization are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Cyano-3-phenoxybenzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted products.

    Oxidation Reactions: It can be oxidized to form alpha-Cyano-3-phenoxybenzaldehyde.

    Reduction Reactions: It can be reduced to form alpha-Cyano-3-phenoxybenzyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Substituted benzyl derivatives.

    Oxidation Reactions: Alpha-Cyano-3-phenoxybenzaldehyde.

    Reduction Reactions: Alpha-Cyano-3-phenoxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Alpha-Cyano-3-phenoxybenzyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various pyrethroid insecticides.

    Biology: It is studied for its effects on insect nervous systems and its potential as a bioactive compound.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of insecticides for agricultural and household applications.

Wirkmechanismus

The mechanism of action of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile involves its interaction with the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The compound’s selectivity for insect sodium channels over mammalian ones accounts for its low toxicity to mammals.

Vergleich Mit ähnlichen Verbindungen

Alpha-Cyano-3-phenoxybenzyl chloride is compared with other similar compounds such as:

    Cypermethrin: Another pyrethroid insecticide with a similar mode of action but different chemical structure.

    Deltamethrin: Known for its high potency and stability, it is used in various insecticidal formulations.

    Fenvalerate: A pyrethroid with a broader spectrum of activity and longer residual effect.

Uniqueness

Alpha-Cyano-3-phenoxybenzyl chloride is unique due to its specific chemical structure, which imparts high insecticidal activity and selectivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of other bioactive compounds.

Eigenschaften

Molekularformel

C14H10ClNO

Molekulargewicht

243.69 g/mol

IUPAC-Name

2-chloro-2-(3-phenoxyphenyl)acetonitrile

InChI

InChI=1S/C14H10ClNO/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14H

InChI-Schlüssel

JPOICIXTSXEWGP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.